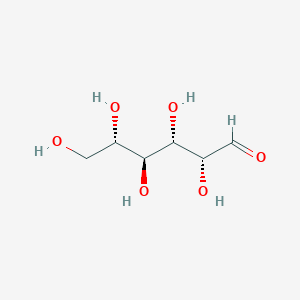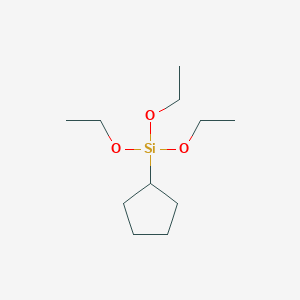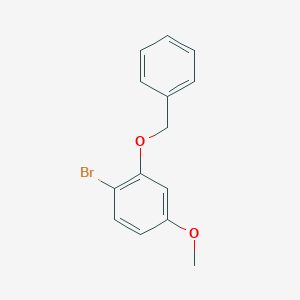
1-Bromo-4-methoxy-2-phenylmethoxybenzene
Übersicht
Beschreibung
“1-Bromo-4-methoxy-2-phenylmethoxybenzene” is a chemical compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-methoxy-2-phenylmethoxybenzene” consists of a benzene ring with bromo, methoxy, and phenylmethoxy substituents .Physical And Chemical Properties Analysis
The predicted physical and chemical properties of “1-Bromo-4-methoxy-2-phenylmethoxybenzene” are as follows :Wissenschaftliche Forschungsanwendungen
Applications in Liquid Crystals and Mesogenic Properties
1-Bromo-4-methoxy-2-phenylmethoxybenzene derivatives are used in the synthesis of chiral precursor compounds, leading to the development of chiral liquid crystals. The nature of the substituent on the phenyl ring significantly influences the mesogenic properties of these compounds, affecting their suitability for applications in display technologies and other areas where liquid crystals are used (Bertini et al., 2003).
Applications in Steric Protection
The compound has been used in the creation of sterically hindered bromobenzenes, leading to the stabilization of low-coordinate phosphorus compounds. This is particularly relevant in the field of chemical synthesis, where protecting groups are used to prevent unwanted reactions at specific sites of a molecule (Yoshifuji et al., 1993).
Applications in Radical Cyclisation
Researchers have explored the use of this compound in selective radical cyclisation processes. These processes are crucial for constructing complex organic molecules, including pharmaceuticals and other biologically active compounds (Esteves et al., 2007).
Applications in Monomer Synthesis
The compound plays a role in the synthesis of novel monomers, such as n-1-bromo-[4-(4-methoxyphenylazo)phenyloxy]-alkanes, which exhibit liquid crystalline behavior. These monomers are crucial for creating polymers with specific optical and electronic properties, useful in various high-tech applications (Wang et al., 2000).
Eigenschaften
IUPAC Name |
1-bromo-4-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMWTHCRMWAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593735 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2-phenylmethoxybenzene | |
CAS RN |
150356-67-5 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

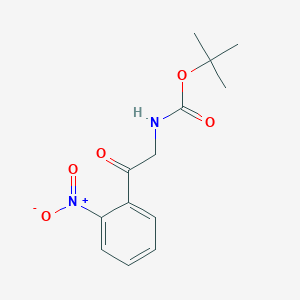
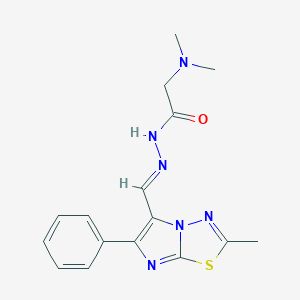
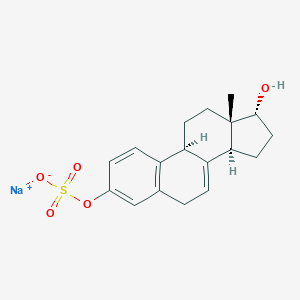
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
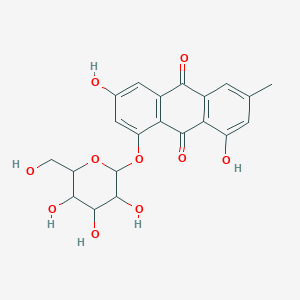

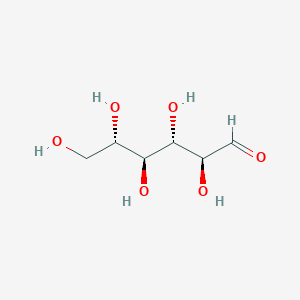
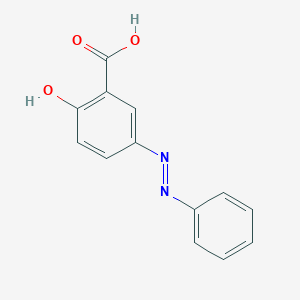
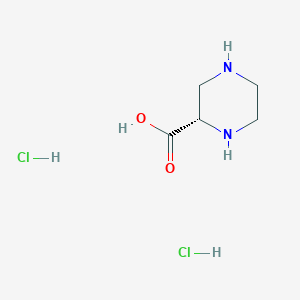
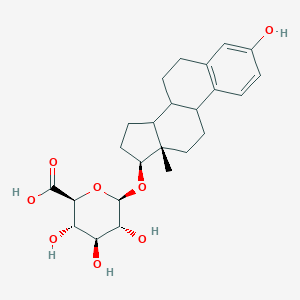
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)
